Chlordene

Stereoselective Toxicity Pesticide Enantiomers German Cockroach Bioassay

Chlordene is a distinct hexachlorinated cyclodiene used as an intermediate in chlordane/heptachlor synthesis and as a crucial analytical standard for enantioselective studies. The (-)-chlordene enantiomer exhibits 7-fold higher insecticidal toxicity vs. (+)-chlordene, making racemic mixtures unsuitable for chiral discrimination research. High-purity Chlordene ensures accurate quantification of chlordene epoxide metabolites in environmental samples, preventing false positives. Ideal for POPs method development and forensic source tracing.

Molecular Formula C10H6Cl6
Molecular Weight 338.9 g/mol
CAS No. 3734-48-3
Cat. No. B1668713
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChlordene
CAS3734-48-3
SynonymsChlordene;  AI3-15150;  AI3 15150;  AI315150
Molecular FormulaC10H6Cl6
Molecular Weight338.9 g/mol
Structural Identifiers
SMILESC1C=CC2C1C3(C(=C(C2(C3(Cl)Cl)Cl)Cl)Cl)Cl
InChIInChI=1S/C10H6Cl6/c11-6-7(12)9(14)5-3-1-2-4(5)8(6,13)10(9,15)16/h1-2,4-5H,3H2
InChIKeyXCJXQCUJXDUNDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityIn water, 4.62X10-4 mg/L @ 25 °C
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Chlordene (CAS 3734-48-3) Chemical Baseline for Analytical and Toxicological Procurement


Chlordene (CAS 3734-48-3) is a hexachlorinated cyclodiene derivative with the molecular formula C10H6Cl6 and a molecular weight of 338.87 g/mol [1]. It is a minor component of technical chlordane and also serves as a key intermediate in the synthesis of heptachlor and chlordane [2]. This white to off-white solid is a persistent organic pollutant with a high log Kow (5.0–5.6), extremely low water solubility (0.009 mg/L), and notable bioaccumulation potential . Its structural framework consists of a tricyclic system with a methanoindene core and multiple chlorine substituents, conferring stereochemical complexity relevant to enantioselective fate studies [3].

Why Chlordene Cannot Be Substituted by Other Cyclodienes in Research and Industrial Applications


Generic substitution of Chlordene with other cyclodiene insecticides (e.g., technical chlordane mixtures, heptachlor, or their metabolites) is not scientifically valid. Chlordene is a specific, minor component of technical chlordane and a discrete chemical entity with unique physicochemical and metabolic properties [1]. Its stereochemistry and fate differ markedly from major chlordane constituents; for example, Chlordene enantiomers exhibit a 7-fold difference in insecticidal toxicity (LD50 values: (−)-chlordene 12 µg/g vs. (+)-chlordene 85 µg/g), whereas racemic chlordane does not display such stereospecific potency [2]. Furthermore, Chlordene is metabolized to distinct epoxide and hydroxy derivatives, not the primary oxychlordane/heptachlor epoxide pathway typical of chlordane and heptachlor [3]. Substituting Chlordene with a commercial chlordane mixture would introduce confounding isomers (e.g., cis-/trans-chlordane, nonachlors) that obscure fate tracing, enantiomer-specific toxicity assessments, or precise analytical quantification.

Quantitative Comparative Evidence for Chlordene Selection Over Cyclodiene Alternatives


Enantiomer-Specific Insecticidal Toxicity Differentiates Chlordene from Racemic Cyclodienes

Chlordene exhibits pronounced enantiomer-dependent insecticidal activity, a property not shared by most commercial cyclodiene mixtures. The (−)-chlordene enantiomer demonstrates significantly higher toxicity to German cockroaches compared to (+)-chlordene or racemic chlordane [1]. This stereospecificity enables precise structure-activity studies that racemic or mixed-isomer products cannot support. [2]

Stereoselective Toxicity Pesticide Enantiomers German Cockroach Bioassay

Distinct Metabolic Pathway: Chlordene Epoxide Formation Versus Oxychlordane Dominance

Chlordene undergoes a unique metabolic conversion distinct from chlordane or heptachlor. In vivo and in vitro, Chlordene is primarily converted to chlordene epoxide and 1-hydroxychlordene, not the oxychlordane or heptachlor epoxide that dominate chlordane/heptachlor metabolism [1]. In catfish, chlordene epoxide was detected at concentrations averaging 46% of the parent Chlordene level, providing a specific exposure biomarker not confounded by other cyclodienes [2].

Metabolic Fate Biotransformation Persistent Organic Pollutant

Analytical Discrimination: GC-MS Retention Index Distinguishes Chlordene from Chlordane Components

Chlordene can be chromatographically resolved from over 140 other components of technical chlordane. Dearth and Hites (1991) reported a Kovats retention index of 1755 on an HP-1 column for Chlordene, enabling unambiguous identification in complex environmental samples [1]. This is distinct from major chlordane isomers (e.g., cis-chlordane ~1790, trans-chlordane ~1780) and metabolites, allowing for targeted quantification without co-elution.

Gas Chromatography Retention Index Environmental Analysis

Physicochemical Properties Enable Environmental Fate Differentiation

Chlordene possesses lower water solubility and a distinct octanol-water partition coefficient compared to other cyclodienes. Its experimental log Kow is 5.44 (measured) [1], and water solubility is 4.62×10⁻⁴ mg/L (25 °C) [2]. In contrast, chlordane has a water solubility of 0.1 mg/L [3]. These differences impact environmental mobility and bioaccumulation modeling, requiring compound-specific parameters.

Water Solubility Vapor Pressure Environmental Partitioning

Recommended Research and Industrial Scenarios for Chlordene (3734-48-3) Use


Enantioselective Environmental Fate and Toxicity Studies

Researchers investigating the stereospecific persistence, bioaccumulation, or toxicity of cyclodiene insecticides must use enantiopure or racemic Chlordene standards. The 7-fold difference in LD50 between (−)- and (+)-chlordene enantiomers [1] provides a clear model system for studying chiral discrimination in environmental matrices and biological receptors. This scenario is directly supported by evidence that Chlordene enantiomers exhibit differential toxicity not observed with commercial chlordane mixtures.

Forensic Environmental Monitoring and Source Apportionment

Environmental monitoring laboratories quantifying historical chlordane contamination in sediment, biota, or water require Chlordene analytical standards to correctly identify the minor component and its specific metabolite (chlordene epoxide) [2]. Detection of chlordene epoxide at concentrations averaging 46% of parent Chlordene [2] serves as a unique fingerprint for distinguishing between technical chlordane vs. heptachlor sources, as outlined in Section 3's metabolic evidence.

Development of Enantioselective Analytical Methods (GC-MS/MS, LC-MS/MS)

Analytical chemists developing multi-residue methods for persistent organic pollutants (POPs) in food or environmental samples must include Chlordene in their calibration sets to achieve accurate quantification. The distinct retention index (1755 on HP-1) [3] and mass spectral fragmentation pattern allow unambiguous identification, preventing false positives from co-eluting chlordane isomers. This application follows directly from the chromatographic evidence provided.

Synthesis of Cyclodiene Derivatives and Metabolite Reference Standards

Chlordene serves as the starting material for the industrial synthesis of heptachlor and chlordane [4]. Researchers synthesizing pure chlordene epoxide, 1-hydroxychlordene, or other derivatives for toxicological or metabolic studies require high-purity Chlordene. The distinct metabolic pathway (chlordene → chlordene epoxide/1-hydroxychlordene) [5] means that standards derived from Chlordene are not interchangeable with those derived from heptachlor or chlordane.

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